N-(pyridin-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Description
N-(pyridin-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a 1,2,4-triazole ring and a pyridin-3-yl carboxamide group. Its structure combines aromatic nitrogen-rich systems, which are frequently associated with biological activity, including enzyme inhibition and receptor binding . The compound’s crystallographic properties and intermolecular interactions (e.g., hydrogen bonding, π–π stacking) can be analyzed using tools like SHELX software, which is widely employed in small-molecule refinement .
Properties
IUPAC Name |
N-pyridin-3-yl-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N7O/c20-12(16-9-2-1-5-13-6-9)10-3-4-11(18-17-10)19-8-14-7-15-19/h1-8H,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRNUMPNGQCCEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available pyridazine derivatives.
Step 1: Formation of the pyridazine core can be achieved through cyclization reactions involving hydrazine derivatives and diketones.
Step 2: The pyridinyl group can be introduced via a nucleophilic substitution reaction using pyridine derivatives.
Step 3: The triazolyl group is often introduced through a click chemistry approach, specifically the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes.
Step 4: The carboxamide group is typically formed by reacting the pyridazine derivative with an appropriate amine under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods:
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, particularly the cycloaddition and amide coupling reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinyl and triazolyl groups, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine core, especially if halogen substituents are present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Pyridine derivatives, azides, alkynes.
Major Products:
Oxidation: Oxidized derivatives of the pyridinyl and triazolyl groups.
Reduction: Reduced forms of any nitro or carbonyl groups.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing triazole and pyridine derivatives exhibit promising anticancer properties. For instance, derivatives of similar structures have been evaluated for their ability to inhibit c-Met kinases, which are implicated in various cancers. One notable compound from this class demonstrated potent inhibition with an IC50 value of 0.005 µM, leading to its selection as a preclinical candidate for treating metastatic cancers such as non-small cell lung cancer and renal cell carcinoma .
Antimicrobial Properties
The triazole ring is known for its antifungal activity. Compounds similar to N-(pyridin-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide have been studied for their effectiveness against various fungal pathogens. The mechanism often involves disruption of fungal cell membrane integrity or inhibition of specific enzymes critical for fungal growth .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of triazole-containing compounds in models of neurodegenerative diseases. The ability to modulate signaling pathways related to neuroinflammation and oxidative stress positions these compounds as candidates for further investigation in conditions like Huntington’s disease and Alzheimer’s disease .
Case Study: c-Met Inhibition
A study highlighted the development of a series of pyridine-triazole derivatives targeting c-Met receptors. Among these, one compound exhibited significant efficacy in preclinical models, leading to its advancement into clinical trials for various cancers .
Case Study: Antifungal Activity
In another investigation, a series of triazole derivatives were synthesized and tested against Candida species. The results indicated that modifications at the pyridine position could enhance antifungal potency significantly .
Data Table: Summary of Applications
| Application Area | Mechanism/Target | Notable Findings |
|---|---|---|
| Anticancer | c-Met kinase inhibition | IC50 = 0.005 µM; preclinical candidate for cancer |
| Antimicrobial | Disruption of cell membrane integrity | Effective against various fungal pathogens |
| Neuroprotective | Modulation of neuroinflammation | Potential candidates for neurodegenerative diseases |
Mechanism of Action
The mechanism by which N-(pyridin-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide exerts its effects is largely dependent on its interaction with molecular targets such as enzymes or receptors. The pyridazine core and the triazolyl group are key to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Comparison with Similar Compounds
Substituent Effects: Triazole vs. Pyrazole and Imidazo Derivatives
Key Comparisons:
- Pyrazole-Substituted Analogs: N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine () replaces the triazole with a pyrazole. Pyrazole’s reduced hydrogen-bonding capacity (two N donors vs. triazole’s three) results in weaker intramolecular interactions (e.g., S(6) ring motif in pyrazole derivatives vs. This may influence solubility and bioavailability .
- Imidazo[1,2-b]pyridazine Derivatives : Compounds like (R)-IPMICF16 () feature an imidazo fused ring instead of a triazole. The imidazo group enhances planarity and π–π stacking (critical for kinase inhibition), whereas the triazole in the target compound may prioritize metabolic stability or resistance to oxidation .
Backbone Modifications: Pyridazine vs. Benzothiazole and Pyridine
- Talarozole () : A benzothiazole-triazole hybrid used in dermatology. While both compounds share a triazole group, Talarozole’s benzothiazole backbone targets cytochrome P450 enzymes, whereas the pyridazine-carboxamide scaffold may interact with kinase domains or nucleic acids .
- Pyrazolo[3,4-b]pyridine Carboxamides (): These analogs replace pyridazine with pyridine, altering electron distribution and aromatic interactions.
Substituent Variations: Carboxamide vs. Cyclopropane and Fluoro Groups
- Crystalline Pyridazine Derivatives () : A patented compound with a cyclopropanecarboxamido group exhibits distinct crystallinity and stability. The pyridin-3-yl carboxamide in the target compound may enhance binding to aromatic receptors (e.g., kinases) compared to cyclopropane’s steric constraints .
- Fluoro-Substituted Analogs () : Fluorine atoms in (R)-IPMICF16 improve lipophilicity and membrane permeability. The absence of fluorine in the target compound suggests a trade-off between metabolic stability and bioavailability .
Physical and Crystallographic Properties
- Crystallinity : The target compound’s triazole and carboxamide groups likely facilitate dense hydrogen-bonding networks, akin to pyrazole derivatives (). This contrasts with cyclopropane-substituted analogs (), where steric effects dominate packing arrangements .
- Solubility : Pyridazine’s polarity may enhance aqueous solubility compared to pyridine or benzothiazole backbones, though substituents like triazole could counterbalance this via hydrophobic interactions .
Biological Activity
N-(pyridin-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, antifungal effects, and other pharmacological applications based on diverse research findings.
Chemical Structure
The compound features a pyridine ring and a triazole moiety, which are known for their roles in various biological activities. The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, indicating its potential as an anticancer and antifungal agent.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of this compound. For instance:
- Cell Line Studies : The compound was tested against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). Results indicated that it exhibits moderate to potent antiproliferative activity with IC50 values ranging from 10 µM to 30 µM across different cell lines .
Antifungal Activity
In addition to its anticancer properties, the compound has shown promising antifungal activity. It acts by disrupting the fungal cell membrane integrity and inhibiting key enzymes involved in the biosynthesis of ergosterol, essential for fungal growth.
- Fungal Strains Tested : The compound was evaluated against Candida albicans and Aspergillus niger, demonstrating effective inhibition with minimum inhibitory concentrations (MIC) below 50 µg/mL .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell proliferation pathways, leading to reduced cancer cell growth.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Disruption of Metabolic Pathways : In fungi, it interferes with ergosterol biosynthesis, compromising cell membrane integrity and function .
Case Studies
Several case studies have been documented regarding the efficacy of this compound:
Study 1: Anticancer Efficacy
A study conducted on MCF7 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability by approximately 70% at 20 µM concentration after 48 hours .
Study 2: Antifungal Activity
Another investigation assessed the antifungal effects against clinical isolates of Candida species. The compound exhibited a strong antifungal effect with an MIC value comparable to established antifungal agents like fluconazole .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
